Cas no 326922-48-9 (Methyl 5-propyl-1H-pyrazole-3-carboxylate)

Methyl 5-propyl-1H-pyrazole-3-carboxylate is a pyrazole derivative with applications in pharmaceutical and agrochemical research due to its versatile heterocyclic structure. The compound features a propyl substituent at the 5-position and a methyl ester group at the 3-position, enhancing its reactivity and potential as an intermediate in synthetic chemistry. Its pyrazole core is known for contributing to bioactive properties, making it valuable in the development of novel therapeutic agents or crop protection chemicals. The ester functionality allows for further derivatization, enabling tailored modifications for specific applications. This compound is typically characterized by high purity and stability, ensuring reliable performance in research and industrial processes.
Methyl 5-propyl-1H-pyrazole-3-carboxylate structure
326922-48-9 structure
Product Name:Methyl 5-propyl-1H-pyrazole-3-carboxylate
CAS No:326922-48-9
MF:C8H12N2O2
MW:168.193081855774
MDL:MFCD16666149
CID:301588
PubChem ID:45082660
Update Time:2025-10-28

Methyl 5-propyl-1H-pyrazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-propyl-1H-pyrazole-3-carboxylate
    • 1H-Pyrazole-3-carboxylicacid,5-propyl-,methylester(9CI)
    • 1H-Pyrazole-3-carboxylicacid, 5-propyl-, methyl ester
    • SCHEMBL1456258
    • EN300-222630
    • methyl-5-propyl-2h-pyrazole-3-carboxylate
    • Methyl5-propyl-1H-pyrazole-3-carboxylate
    • AKOS010961159
    • Z847430870
    • DTXSID40665319
    • 326922-48-9
    • MDL: MFCD16666149
    • Inchi: 1S/C8H12N2O2/c1-3-4-6-5-7(10-9-6)8(11)12-2/h5H,3-4H2,1-2H3,(H,9,10)
    • InChI Key: ULVCLXDTHLSVBS-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C=C(CCC)NN=1)=O

Computed Properties

  • Exact Mass: 168.09
  • Monoisotopic Mass: 168.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55A^2
  • XLogP3: 1.6

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Additional information on Methyl 5-propyl-1H-pyrazole-3-carboxylate

Methyl 5-Propyl-1H-Pyrazole-3-Carboxylate: A Comprehensive Overview

Methyl 5-propyl-1H-pyrazole-3-carboxylate, with the CAS number 326922-48-9, is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications. This compound belongs to the class of pyrazole derivatives, which are widely studied for their versatility in organic synthesis and their role in various industrial and pharmaceutical processes. The structure of methyl 5-propyl-1H-pyrazole-3-carboxylate consists of a pyrazole ring substituted with a methyl ester group at the 3-position and a propyl group at the 5-position, making it a valuable intermediate in the synthesis of more complex molecules.

Recent studies have highlighted the importance of pyrazole derivatives in the development of new materials, particularly in the field of optoelectronics. Researchers have explored the use of methyl 5-propyl-1H-pyrazole-3-carboxylate as a precursor for synthesizing organic light-emitting diodes (OLEDs) and other advanced materials. The compound's ability to form stable complexes with metal ions has been particularly promising, offering potential applications in catalysis and sensor technology.

In terms of synthesis, methyl 5-propyl-1H-pyrazole-3-carboxylate can be prepared through various routes, including condensation reactions and nucleophilic substitution. One notable method involves the reaction of propargyl alcohol with an appropriate carboxylic acid derivative in the presence of a catalyst. This approach not only ensures high yields but also allows for precise control over the substitution pattern on the pyrazole ring. Recent advancements in catalytic systems have further enhanced the efficiency of these reactions, making them more environmentally friendly and cost-effective.

The physical and chemical properties of methyl 5-propyl-1H-pyrazole-3-carboxylate are well-documented, with studies focusing on its thermal stability, solubility, and reactivity under different conditions. For instance, research has shown that the compound exhibits good thermal stability up to 200°C, making it suitable for high-temperature applications. Additionally, its solubility in common organic solvents such as dichloromethane and ethyl acetate facilitates its use in solution-based reactions.

In the pharmaceutical industry, methyl 5-propyl-1H-pyrazole-3-carboxylate has been investigated as a potential lead compound for drug development. Its structure allows for easy functionalization, enabling researchers to explore its activity against various disease targets. Recent studies have demonstrated its potential as an anti-inflammatory agent, with promising results in preclinical models. Furthermore, its ability to act as a chelating agent has opened avenues for its use in metalloenzyme inhibition and metal-based drug delivery systems.

The agricultural sector has also benefited from the properties of methyl 5-propyl-1H-pyrazole-3-carboxylate. It has been evaluated as a component in pesticides and herbicides due to its ability to enhance the bioavailability and efficacy of active ingredients. Recent field trials have shown improved crop yields when formulations containing this compound are applied under optimal conditions.

From an environmental perspective, understanding the fate and behavior of methyl 5-propyl-1H-pyrazole-3-carboxylate in natural systems is crucial for assessing its potential impact on ecosystems. Studies have indicated that the compound undergoes rapid biodegradation under aerobic conditions, reducing its persistence in the environment. However, further research is needed to fully characterize its environmental impact across different ecological niches.

In conclusion, methyl 5-propyl-1H-pyrazole-3-carboxylate (CAS No: 326922-48-9) is a versatile compound with a wide range of applications across multiple industries. Its unique chemical structure and favorable properties make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new insights into its capabilities, this compound is poised to play an even greater role in advancing technological and scientific frontiers.

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